2,6-Dichloro-3-methoxyphenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-methoxyphenylisocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, and adhesives. This particular compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a phenyl ring, along with an isocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxyphenylisocyanate typically involves the reaction of 2,6-dichloro-3-methoxyaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
2,6-Dichloro-3-methoxyaniline+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the toxic reagents more safely and efficiently. The process is optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxyphenylisocyanate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Base Catalysts: Often used to facilitate substitution reactions on the phenyl ring.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2,6-Dichloro-3-methoxyphenylisocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methoxyphenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, from organic synthesis to material science.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
Phenyl isocyanate: Does not have the methoxy or chlorine substituents, resulting in different reactivity and applications.
2,3-Dichloro-5,6-Dicyanobenzoquinone: Although not an isocyanate, it shares some structural similarities and is used in oxidative reactions.
Uniqueness
2,6-Dichloro-3-methoxyphenylisocyanate is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which influence its reactivity and make it suitable for specific applications that other isocyanates may not be able to perform as effectively.
Properties
Molecular Formula |
C8H5Cl2NO2 |
---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,3-dichloro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-6-3-2-5(9)8(7(6)10)11-4-12/h2-3H,1H3 |
InChI Key |
QPNHMDXFXSTDRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.